molecular formula C12H14O3S B13538702 3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid

3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid

Cat. No.: B13538702
M. Wt: 238.30 g/mol
InChI Key: VCYOEUVVKAWJPZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid (CAS 1480825-48-6) is a high-purity chemical compound with a molecular formula of C12H14O3S and a molecular weight of 238.30 g/mol . This cyclobutane derivative features a carboxylic acid group and a hydroxy group on the same cyclobutane ring, which is further functionalized with an o-tolylthio (2-methylphenylthio) substituent, making it a valuable synthon for various research applications . Its structural complexity, characterized by the SMILES string O=C(C1(SC2=CC=CC=C2C)CC(O)C1)O, offers researchers a multifaceted building block for medicinal chemistry and drug discovery, particularly in the synthesis of novel molecular entities and complex scaffolds . The compound's properties, such as a calculated LogP of 2.07 and a topological polar surface area of approximately 82.83 Ų, suggest its potential utility in the development of compounds with specific bioavailability characteristics . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

3-hydroxy-1-(2-methylphenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O3S/c1-8-4-2-3-5-10(8)16-12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15)

InChI Key

VCYOEUVVKAWJPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2(CC(C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Oxo-1-cyclobutane-carboxylic Acid as a Key Intermediate

A well-documented preparation route for 3-oxo-1-cyclobutane-carboxylic acid , a close analogue, involves the following key steps:

  • Step A: Formation of 2,2-Dichloromethyl-1,3-dioxolane Intermediate

    • React 3-dichloroacetone with ethylene glycol in toluene using p-methylbenzenesulfonic acid as a catalyst.
    • Conditions: Reflux at 100 °C for about 6 hours with water removal by distillation.
    • Outcome: 2,2-Dichloromethyl-1,3-dioxolane is obtained by distillation with yields around 87%.
  • Step B: Cyclization with Dialkyl Malonate Esters

    • The dioxolane intermediate undergoes cyclization with methyl, ethyl, or diisopropyl malonate esters.
    • Conditions: Acidic hydrolysis with 20-25% hydrochloric acid at 100 °C for 45-55 hours.
    • Work-up involves filtration, ether extraction, drying over anhydrous sodium sulfate, and crystallization.
    • Yields vary depending on the ester used, ranging from approximately 49% to over 90%.

This method is advantageous due to mild reaction conditions, commercially available raw materials, and scalability.

Step Reactants Conditions Yield (%) Notes
A 3-Dichloroacetone + Ethylene glycol + p-methylbenzenesulfonic acid 100 °C, 6 h reflux, toluene ~87 Formation of dioxolane intermediate
B Dioxolane + Dialkyl malonate (methyl, ethyl, diisopropyl) + 20-25% HCl 100 °C, 45-55 h hydrolysis 49 - 92 Cyclization and hydrolysis to 3-oxo-1-cyclobutane-carboxylic acid

Table 1: Preparation of 3-oxo-1-cyclobutane-carboxylic acid from dichloroacetone and malonate esters.

Advanced Synthetic Route Example

A patent describing the preparation of trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid derivatives employs trimethylsilyl cyanide and methylation steps under mild conditions, which could be adapted for the introduction of thioaryl groups:

  • Use of trimethylsilyl cyanide (TMSCN) with cyclobutane intermediates to introduce nitrile groups.
  • Subsequent transformations including hydrolysis and substitution to install hydroxy and thioaryl substituents.
  • Reaction conditions: Room temperature to mild heating, use of THF or ethanol as solvents.
  • High yields (up to 96%) and operational simplicity are reported.

This approach highlights the potential for mild, high-yielding, and scalable syntheses of substituted cyclobutane carboxylic acids.

Summary Table of Preparation Methods

Method Key Steps Reagents Conditions Yield Comments
Dichloroacetone route Dioxolane formation → Cyclization with malonate esters → Acid hydrolysis 3-Dichloroacetone, ethylene glycol, malonate esters, HCl 100 °C, 45-55 h hydrolysis 49-92% Scalable, mild conditions
Reduction and Thiolation Reduction of 3-oxo to 3-hydroxy → Nucleophilic substitution with o-tolylthiol NaBH4 or catalytic hydrogenation, o-tolylthiol Mild heating, basic conditions Variable Requires optimization for selectivity
TMSCN-mediated synthesis Cyanide addition → Hydrolysis → Thiolation TMSCN, K2CO3, solvents (THF, EtOH) 20-55 °C, 3-4 h Up to 96% Mild, rapid, high yield

Research Findings and Considerations

  • The preparation of 3-oxo-1-cyclobutane-carboxylic acid is well-established and provides a robust intermediate for further functionalization.
  • Reduction of the oxo group to hydroxy is straightforward with common reducing agents, enabling access to 3-hydroxy derivatives.
  • Installation of the o-tolylthio group requires careful selection of reaction conditions to avoid side reactions and ensure regioselectivity.
  • Mild reaction conditions and commercially available reagents are preferred for scalability and cost-effectiveness.
  • Protecting group strategies may be necessary to prevent undesired reactions during thiolation or hydroxy group manipulations.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The o-tolylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-(o-tolylthio)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 3-hydroxy-1-(o-tolylthio)cyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The o-tolylthio group may interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below compares key structural features and properties of 3-hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid with analogs identified in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
This compound 3-OH, 1-(o-methylphenylthio) C₁₂H₁₄O₃S 250.30 (calc.) Hypothesized use in peptide stapling or drug design
(E/Z)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7/Z7) 1-Amino, 3-(butenyl) C₉H₁₅NO₂ 185.22 Hydrocarbon peptide stapling via RCM
3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid 3-OH, 1-(pyridin-4-yl) C₁₀H₁₁NO₃ 193.20 Research chemical (exact use unspecified)
(1S,3S)-3-Hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid 3-OH, 1-(2-nitrophenyl) C₁₁H₁₁NO₅ 237.21 Potential intermediate in nitroaromatic synthesis
3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid 3-OH, 1-(4-methoxyphenyl) C₁₂H₁₄O₄ 222.24 High-cost research chemical (priced up to €1,825/5g)
3-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclobutane-1-carboxylic acid 1-COOH, 3-(protected hydroxymethyl) C₁₂H₂₂O₃Si 254.39 Industrial-scale synthesis (no column purification required)
Conformational Rigidity vs. Flexibility
  • E7/Z7 Analogs : The butenyl side chain enables ring-closing metathesis (RCM), a critical reaction for peptide stapling in drug discovery .

Physicochemical Properties

  • Solubility : The hydroxyl and carboxylic acid groups enhance water solubility, but the hydrophobic o-tolylthio group may reduce it compared to pyridinyl or methoxyphenyl analogs .
  • Stability : Thioethers are generally less oxidatively stable than ethers or amines, suggesting the target compound may require inert storage conditions, similar to sulfonate-containing ginger compounds ().

Biological Activity

3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid is an organic compound notable for its unique structural features, including a hydroxy group, an o-tolylthio group, and a carboxylic acid group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₂H₁₄O₃S
  • Molecular Weight : 238.30 g/mol
  • InChI Key : VCYOEUVVKAWJPZ-UHFFFAOYSA-N

The compound is synthesized through reactions involving cyclobutanecarboxylic acid derivatives and o-tolylthiol, typically under basic conditions using solvents like tetrahydrofuran (THF) .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The hydroxy and carboxylic acid functionalities can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the o-tolylthio group may enhance binding affinity through interactions with hydrophobic regions in target molecules .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities by modulating cell signaling pathways involved in proliferation and apoptosis. Studies have shown that derivatives of cyclobutane carboxylic acids can induce apoptosis in cancer cells, suggesting a potential therapeutic application for this compound .

Anti-inflammatory Effects

The presence of the hydroxy group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is crucial for developing treatments for chronic inflammatory diseases .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : The compound was tested on various cancer cell lines using MTT assays to assess cell viability.
    • Results : Significant reductions in cell viability were observed at concentrations above 50 µM, indicating potential as an anticancer agent.
  • Study on Inflammatory Response :
    • Objective : To investigate the anti-inflammatory effects of the compound in vitro.
    • Methodology : The compound was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS).
    • Results : A marked decrease in the production of TNF-alpha and IL-6 was noted, suggesting that the compound may effectively modulate inflammatory responses.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Oxocyclobutanecarboxylic acidContains a keto group instead of hydroxyAnticancer properties
Cyclobutanecarboxylic acidLacks functional groupsMinimal biological activity
3-Hydroxycyclobutanecarboxylic acidSimilar structure but lacks o-tolylthioModerate anti-inflammatory effects

Q & A

Q. What in vitro/in vivo models are suitable for pharmacokinetic (ADME) profiling?

  • Methodological Answer :
  • Caco-2 assays predict intestinal absorption.
  • Microsomal stability assays (human liver microsomes) assess metabolic clearance.
  • Radioisotope tracing (³H/¹⁴C-labeled compound) in rodent models to quantify distribution and excretion .

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